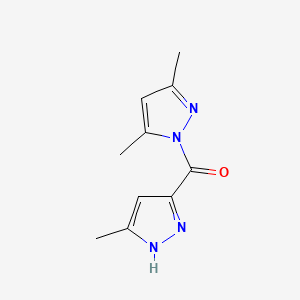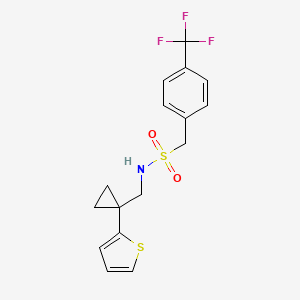![molecular formula C10H13FO2 B2709930 [4-(3-Fluoropropoxy)phenyl]methanol CAS No. 449778-58-9](/img/structure/B2709930.png)
[4-(3-Fluoropropoxy)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-Fluoropropoxy)phenyl]methanol is an organic compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by a phenyl ring substituted with a fluoropropoxy group and a methanol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Fluoropropoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[4-(3-Fluoropropoxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: 4-(3-Fluoropropoxy)benzaldehyde or 4-(3-Fluoropropoxy)benzoic acid.
Reduction: 4-(3-Fluoropropoxy)phenylmethane.
Substitution: Products depend on the nucleophile used, such as 4-(3-Azidopropoxy)phenylmethanol or 4-(3-Thiocyanatopropoxy)phenylmethanol.
科学研究应用
[4-(3-Fluoropropoxy)phenyl]methanol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of fluorescent probes and imaging agents.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of [4-(3-Fluoropropoxy)phenyl]methanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The fluoropropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
相似化合物的比较
Similar Compounds
- 4-(3-Chloropropoxy)phenylmethanol
- 4-(3-Bromopropoxy)phenylmethanol
- 4-(3-Methoxypropoxy)phenylmethanol
Uniqueness
[4-(3-Fluoropropoxy)phenyl]methanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. Fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound particularly valuable in medicinal chemistry and drug development.
属性
IUPAC Name |
[4-(3-fluoropropoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,12H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLWPIJNZZKLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
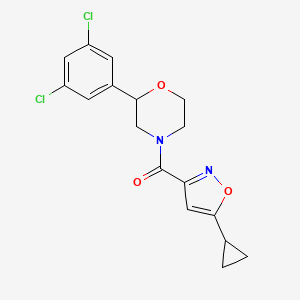
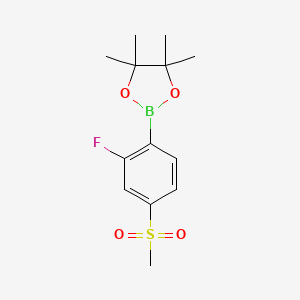
![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2709853.png)
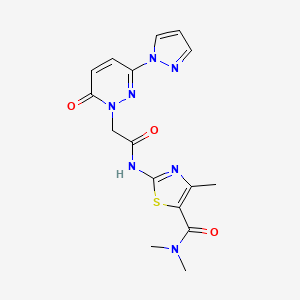
![1-(azepan-1-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)ethan-1-one](/img/structure/B2709856.png)
![6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2709858.png)
![1-(3,4-DIMETHYLPHENYL)-3-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]UREA](/img/structure/B2709859.png)

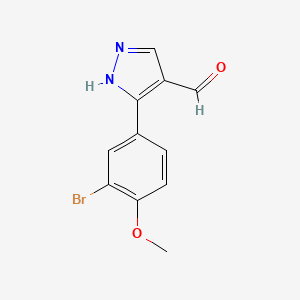
![3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2709864.png)
